molecular formula C14H9BrClN3S B12904649 N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-51-8

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12904649
CAS No.: 827580-51-8
M. Wt: 366.7 g/mol
InChI Key: SRGJWEJOQSADHU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at the N2 position and a 4-chlorophenyl group at the C5 position. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

827580-51-8

Molecular Formula

C14H9BrClN3S

Molecular Weight

366.7 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9BrClN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19)

InChI Key

SRGJWEJOQSADHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized using thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing halogens (bromine and chlorine) on the aromatic rings facilitate nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

  • Bromine substitution : The bromine atom on the 4-bromophenyl group undergoes NAS with nucleophiles like amines or thiols under basic conditions. For example, reaction with piperazine derivatives in dry benzene with triethylamine yields substituted piperazine-thiadiazole hybrids .

  • Chlorine substitution : The 4-chlorophenyl group’s chlorine can be replaced by ethoxy or other electron-donating groups under reflux conditions, enhancing lipophilicity and biological activity .

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
NAS (Bromine)Piperazine, dry benzene, triethylamineN-(4-piperazinophenyl)-thiadiazole derivative72–85%
NAS (Chlorine)Ethanol/KOH, reflux5-(4-Ethoxyphenyl)-thiadiazole derivative68%

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives. For instance, coupling with 4-methoxyphenylboronic acid generates a 4-methoxy-substituted analog .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (4:1), 80°C, 12 h

  • Yield: 60–78%

Oxidation/Reduction

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to a sulfoxide or sulfone, altering electronic properties .

  • Reduction : NaBH₄ in ethanol reduces the thiadiazole ring to a dihydrothiazole derivative, though this is less common due to ring stability .

Oxidation Data :

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)AcOH, 50°C, 6 hThiadiazole sulfoxideEnhanced solubility

Condensation and Cyclization

The amine group participates in cyclocondensation reactions to form fused heterocycles.

Formation of Thiazole Derivatives

  • Reaction with thiourea derivatives in basic media leads to cyclodehydration, forming aminothiazole hybrids .

Example :

Starting MaterialReagentsConditionsProduct
ThioureaKOH, ethanol, reflux8 h2-Aminothiazole-thiadiazole hybrid

Acylation of the Amine Group

The primary amine reacts with acyl chlorides to form acetamide derivatives, enhancing pharmacological profiles.

Procedure :

  • Chloroacetyl chloride in anhydrous NaOAc yields 2-chloro-N-(thiadiazol-2-yl)acetamide intermediates .

  • Subsequent substitution with piperidines or pyridines generates potent anticancer agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, as promising anticancer agents. The compound's structure allows it to interact with biological targets effectively, enhancing its cytotoxic properties against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. It operates by disrupting cellular signaling pathways and promoting oxidative stress within the cells.
  • Case Study : A study demonstrated that derivatives based on the thiadiazole scaffold exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values indicated strong antiproliferative effects, with some derivatives achieving IC50 values as low as 2.32 µg/mL, showcasing their potential as effective therapeutic agents .
CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.51
Derivative 4iHepG22.32
Derivative 4eMCF-75.36

1.2 Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of halogen substituents (bromine and chlorine) in this compound enhances its activity against various bacterial strains.

  • Mechanism of Action : The compound disrupts bacterial cell walls and interferes with metabolic processes, leading to cell death.

Material Sciences

2.1 Polymer Chemistry

The incorporation of thiadiazole compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties.

  • Application Example : Research indicates that embedding this compound into polymer composites can improve their resistance to thermal degradation while maintaining flexibility.

Agricultural Chemistry

3.1 Pesticide Development

Thiadiazole derivatives are being investigated for their potential use as agrochemicals due to their biological activity against pests and pathogens.

  • Efficacy Studies : Preliminary studies suggest that formulations containing this compound exhibit significant insecticidal activity, making them candidates for further development in pest management strategies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key biological pathways and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (N2/C5) Molecular Weight Key Properties/Activities References
Target Compound 4-Bromophenyl/4-Chlorophenyl 369.67 g/mol Hypothesized enhanced bioactivity due to Br/Cl synergy
N-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl/4-Nitrophenyl 332.76 g/mol Higher polarity (NO₂ group); potential for reactive intermediates
N-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine 4-Bromophenyl/Pyridinyl 347.23 g/mol Improved solubility (pyridine ring); anticancer activity reported
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole core 393.66 g/mol 59.5% anti-inflammatory activity (20 mg/kg)
Key Observations:
  • Halogen Effects : The bromo and chloro substituents in the target compound likely enhance membrane permeability compared to nitro or methyl groups .
  • Core Heterocycle : Replacing thiadiazole with oxadiazole (as in ) reduces planarity and alters electronic properties, impacting biological activity.
  • Bioactivity : The nitro group in N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine may confer redox activity but increases metabolic instability .

Physicochemical Properties

  • Intermolecular Interactions : Analogues exhibit C–H···S hydrogen bonds (e.g., H···S distances: 2.56–2.76 Å), which may stabilize the target compound’s crystal lattice .

Biological Activity

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 827580-51-8
  • Molecular Formula : C13H9BrClN3S
  • Molecular Weight : 366.66 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Specifically, compounds based on the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines.

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Research indicates that substituents on the thiadiazole ring can enhance cytotoxicity through improved interaction with cellular targets.

Case Study: Cytotoxicity Assays

In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of approximately 6.51 µg/mL against MCF-7 cells. Comparatively, other derivatives showed varying activities based on structural modifications (see Table 1).

CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.51
Compound AMCF-710.10
Compound BHepG28.23

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents (bromine and chlorine) enhances the antimicrobial efficacy against various bacterial and fungal strains.

Antibacterial and Antifungal Efficacy

Studies have shown that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans48

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural features. The introduction of electron-withdrawing groups such as bromine and chlorine at specific positions enhances both anticancer and antimicrobial activities.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with halogen substitutions showed improved antibacterial activity.
  • Hydrophobic Substituents : The introduction of hydrophobic groups increased lipophilicity and cellular uptake.
  • Hybridization Strategies : Combining thiadiazole with other pharmacophores has been shown to synergistically enhance biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A representative method involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 4-bromobenzaldehyde under reflux in ethanol. Key parameters include:

  • Reaction Time : 4–6 hours under reflux (70–80°C) to ensure complete imine bond formation .
  • Catalyst : Acidic or basic conditions (e.g., acetic acid or triethylamine) to accelerate Schiff base formation .
  • Purification : Recrystallization from ethanol/DMSO mixtures to isolate high-purity crystals .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

  • X-ray Diffraction (XRD) : Determines crystal packing and intramolecular interactions (e.g., hydrogen bonding between the thiadiazole NH and imine N) .
  • FTIR and NMR : Confirm functional groups (e.g., NH stretch at ~3122 cm⁻¹ in IR; aromatic protons at δ 7.3–8.5 ppm in ¹H-NMR) .
  • Elemental Analysis : Validates purity and stoichiometry (C, H, N, S, Br, Cl percentages) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening focuses on:

  • Anticonvulsant Activity : Maximal electroshock (MES)-induced seizures in rodent models at 200 mg/kg doses .
  • Analgesic Activity : Eddy hot plate method to measure latency in pain response .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s higher electronegativity enhances receptor binding in anticonvulsant assays, reducing seizure duration by 30% compared to chlorine analogs .
  • Thiadiazole Ring Substitutions : Adding electron-withdrawing groups (e.g., nitro) to the benzene ring increases metabolic stability but may reduce solubility .

Q. What computational approaches are used to predict its mechanism of action?

  • Methodological Answer : Molecular docking and dynamics simulations are employed:

  • Target Identification : Docking into GABAₐ receptors (PDB ID: 6HUO) predicts binding affinity via hydrogen bonds with Arg112 and hydrophobic interactions with Phe200 .
  • ADMET Prediction : Tools like SwissADME assess logP (2.8) and BBB permeability, indicating moderate CNS bioavailability .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer : Strategies include:

  • Co-crystallization : Using succinic acid as a coformer to enhance aqueous solubility by 5-fold .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size) improves bioavailability and reduces hepatic clearance .

Q. What crystallographic data reveal about its polymorphism or supramolecular assembly?

  • Methodological Answer : Single-crystal XRD shows:

  • Planarity : The thiadiazole and aryl rings are nearly coplanar (r.m.s. deviation <0.05 Å), facilitating π-π stacking in crystal lattices .
  • Hydrogen-Bond Networks : Intramolecular N–H⋯N bonds stabilize the structure, while intermolecular C–H⋯Cl interactions guide helical chain formation .

Q. Are there synergistic effects when combined with other antiepileptic drugs?

  • Methodological Answer : Preclinical studies using isobolographic analysis demonstrate:

  • Synergy with Valproate : Combination reduces ED₅₀ by 40% in MES models, suggesting enhanced GABAergic modulation .
  • Antagonism with Phenytoin : Competing CYP450 metabolism lowers efficacy .

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